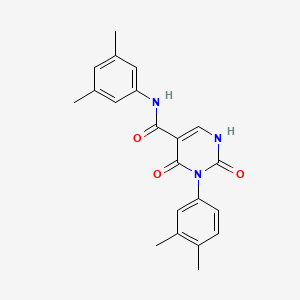![molecular formula C24H28N2O5 B11293953 6-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11293953.png)
6-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furochromen core, multiple methyl groups, and a piperazine derivative, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 6-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one involves several steps. One common synthetic route includes the following steps:
Formation of the furochromen core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and aldehydes under acidic or basic conditions.
Introduction of the piperazine moiety: The piperazine derivative can be introduced through a nucleophilic substitution reaction, where the piperazine ring is reacted with an appropriate electrophile.
Acetylation: The acetyl group can be introduced by reacting the piperazine derivative with acetic anhydride or acetyl chloride under suitable conditions.
Final assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under controlled temperature and pH conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, using techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
6-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halides or nitro groups can be introduced or replaced.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of larger, more complex molecules.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases or conditions.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating specific biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
6-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one can be compared with other similar compounds, such as:
3-(4-acetylpiperazin-1-yl)propanoic acid: This compound shares the piperazine moiety but lacks the furochromen core, making it less complex and potentially less versatile in its applications.
7-[2-(4-acetylpiperazin-1-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one: This compound has a similar structure but includes a methoxyphenyl group, which may alter its chemical and biological properties.
9-(3-methylbut-2-enyloxy)-7H-furo[3,2-g]chromen-7-one:
The uniqueness of this compound lies in its combination of functional groups and structural features, which contribute to its diverse range of applications and potential biological activities.
Properties
Molecular Formula |
C24H28N2O5 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
6-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-2,3,5,9-tetramethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C24H28N2O5/c1-13-16(4)30-22-15(3)23-20(12-19(13)22)14(2)18(24(29)31-23)6-7-21(28)26-10-8-25(9-11-26)17(5)27/h12H,6-11H2,1-5H3 |
InChI Key |
NZVXBQTYOHDAKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCN(CC4)C(=O)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-1H-isochromen-1-one](/img/structure/B11293870.png)
![2-(2-chlorophenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B11293871.png)

![5-ethoxy-2-{[4-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B11293904.png)
![N-(2,4-difluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11293911.png)
![5-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11293914.png)
![2-[3-(Morpholin-4-yl)propyl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11293922.png)
![N-[4-(1H-indol-3-yl)butan-2-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide](/img/structure/B11293934.png)
![N-(2,4-dichlorophenyl)-2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11293936.png)
![N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2-phenylacetamide](/img/structure/B11293939.png)
![1-(Butylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11293946.png)
![4-Methyl-6-(3-methylphenyl)-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11293947.png)
![2-Bromo-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide](/img/structure/B11293957.png)
![N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}pentanamide](/img/structure/B11293961.png)
